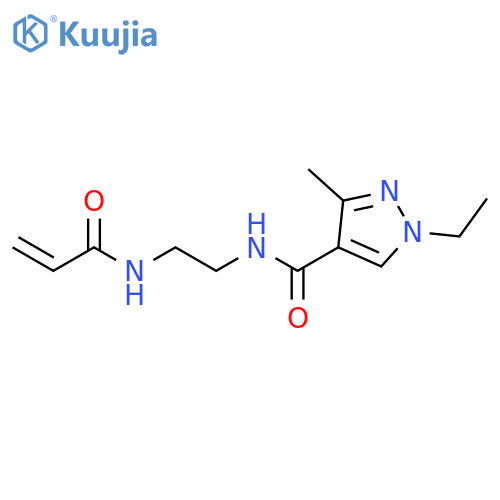

Cas no 2198736-39-7 (N-{2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)formamidoethyl}prop-2-enamide)

N-{2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)formamidoethyl}prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- EN300-26579826

- 2198736-39-7

- 1-Ethyl-3-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide

- Z2704478545

- N-{2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)formamido]ethyl}prop-2-enamide

- 1-Ethyl-3-methyl-N-[2-[(1-oxo-2-propen-1-yl)amino]ethyl]-1H-pyrazole-4-carboxamide

- N-{2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)formamidoethyl}prop-2-enamide

-

- インチ: 1S/C12H18N4O2/c1-4-11(17)13-6-7-14-12(18)10-8-16(5-2)15-9(10)3/h4,8H,1,5-7H2,2-3H3,(H,13,17)(H,14,18)

- InChIKey: MRRDOLCZQDSAEI-UHFFFAOYSA-N

- ほほえんだ: N1(CC)C=C(C(NCCNC(=O)C=C)=O)C(C)=N1

計算された属性

- せいみつぶんしりょう: 250.14297583g/mol

- どういたいしつりょう: 250.14297583g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

- 密度みつど: 1.16±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 520.2±50.0 °C(Predicted)

- 酸性度係数(pKa): 14.30±0.46(Predicted)

N-{2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)formamidoethyl}prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26579826-0.05g |

N-{2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)formamido]ethyl}prop-2-enamide |

2198736-39-7 | 90% | 0.05g |

$246.0 | 2023-09-14 |

N-{2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)formamidoethyl}prop-2-enamide 関連文献

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

N-{2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)formamidoethyl}prop-2-enamideに関する追加情報

Professional Introduction to N-{2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)formamidoethyl}prop-2-enamide (CAS No. 2198736-39-7)

N-{2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)formamidoethyl}prop-2-enamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by the CAS number 2198736-39-7, belongs to a class of molecules that incorporate a pyrazole moiety, which is known for its versatility in drug design and development. The presence of a formamidoethyl side chain and a prop-2-enamide backbone further enhances its structural complexity and functionality, making it a promising candidate for various therapeutic applications.

The pyrazole ring in N-{2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)formamidoethyl}prop-2-enamide is a key structural feature that contributes to its biological activity. Pyrazoles are widely recognized for their role in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. In particular, the 1H-pyrazol-4-yl substituent in this compound has been extensively studied for its potential anti-inflammatory, anti-viral, and anti-cancer properties. Recent research has highlighted the importance of pyrazole derivatives in developing novel therapeutic agents, particularly those targeting chronic diseases.

The formamidoethyl side chain in the molecular structure of N-{2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)formamidoethyl}prop-2-enamide introduces additional functional groups that can participate in hydrogen bonding and other non-covalent interactions with biological targets. This feature makes the compound particularly interesting for drug design, as it can enhance binding affinity and selectivity. The prop-2-enamide backbone further contributes to the compound's flexibility, allowing it to adopt multiple conformations that may optimize its interaction with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential biological activities of N-{2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)formamidoethyl}prop-2-enamide more effectively. These studies have suggested that the compound may exhibit inhibitory effects on several key enzymes involved in disease pathways. For instance, preliminary computational studies indicate that this molecule could interact with enzymes such as kinases and phosphodiesterases, which are implicated in various diseases including cancer and inflammatory disorders.

In addition to its potential enzymatic activity, N-{2-(1-ethyl-3-methyl-1H-pyrazol-4-yll)formamidoethyl}prop--enamide may also exhibit anti-proliferative effects. The pyrazole moiety, in particular, has been shown to disrupt cell cycle progression and induce apoptosis in certain cancer cell lines. This makes the compound a promising candidate for further investigation as an anti-cancer agent. Researchers are currently exploring synthetic modifications to optimize its potency and selectivity while minimizing potential side effects.

The development of novel pharmaceutical agents often involves rigorous testing to evaluate their safety and efficacy. N-{2-(1 ethyl -3 -methyl -1 H -pyrazol -4 -yl )formamid o ethyl } prop - 2 -en amide is no exception. Preclinical studies are underway to assess its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for determining the appropriate dosage and administration schedule for potential therapeutic use. Additionally, toxicological evaluations are being conducted to ensure that the compound is safe for human use.

The integration of machine learning and artificial intelligence into drug discovery has significantly accelerated the process of identifying promising candidates like N-{2-(1 ethyl -3 -methyl -1 H -pyrazol -4 -yl )formamid o ethyl } prop -- en amide . These technologies enable researchers to predict the biological activity of compounds based on their chemical structure, thereby reducing the time and cost associated with traditional screening methods. As a result, N-{2-(1 ethyl -3 methyl - 1 H pyrazol -- 4 yl )formamid o ethyl } prop -- en amide has emerged as a compelling candidate for further exploration in medicinal chemistry.

The future prospects of N-{2-(1 ethyl -3 methyl - 1 H pyrazol -- 4 yl )formamid o ethyl } prop -- en amide are promising, with several ongoing research projects aimed at elucidating its mechanism of action and optimizing its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield significant advancements in this field. As our understanding of disease mechanisms continues to evolve, compounds like N-{2-(1 ethyl -3 methyl - 1 H pyrazol -- 4 yl )formamid o ethyl } prop -- en amide will play a crucial role in developing innovative therapies.

2198736-39-7 (N-{2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)formamidoethyl}prop-2-enamide) 関連製品

- 91328-72-2(3a(1H)-Pentalenemethanol, hexahydro-)

- 898451-94-0(2-chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-6-fluorobenzamide)

- 2171638-71-2(3-(1-Aminobutyl)thian-3-ol)

- 2171821-80-8(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acid)

- 1346600-56-3(Butopamine-d4 Hydrochloride)

- 1807152-20-0(5-Chloromethyl-4-hydroxy-2-phenylpyridine)

- 1804190-67-7(5-Iodobenzo[d]oxazole-2-carbonyl chloride)

- 2918911-70-1(1-(2-Bromo-6-fluoro-3-methylphenyl)-2-methylpropan-1-ol)

- 1248317-53-4((3-Aminopiperidin-1-yl)(cyclopentyl)methanone)

- 2445791-91-1(4-(aminomethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid hydrochloride)